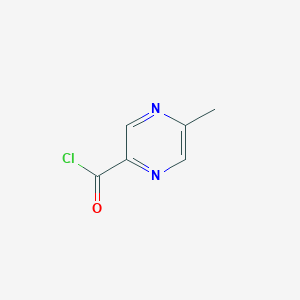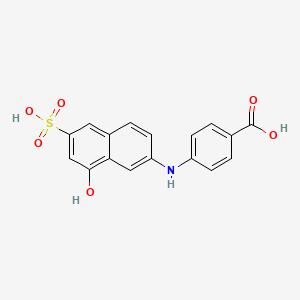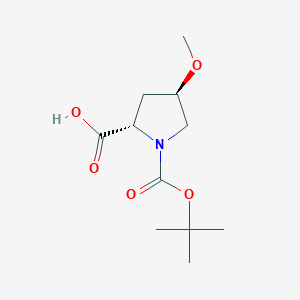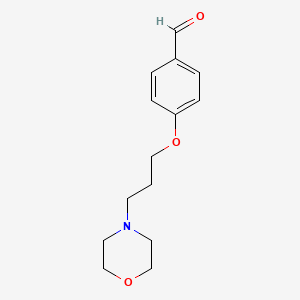
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholine ring via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde typically involves the following steps:
Formation of the Propoxy Linker: The reaction begins with the preparation of 3-chloropropanol, which is then reacted with morpholine to form 3-(morpholin-4-yl)propanol.
Attachment to Benzaldehyde: The 3-(morpholin-4-yl)propanol is then reacted with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 4-(3-Morpholin-4-YL-propoxy)benzoic acid.
Reduction: 4-(3-Morpholin-4-YL-propoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of morpholine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is primarily related to its ability to interact with biological targets through its morpholine ring. The morpholine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
- 4-(3-Morpholin-4-YL-propoxy)benzoic acid
- 4-(3-Morpholin-4-YL-propoxy)benzyl alcohol
- 4-(3-Morpholin-4-YL-propoxy)aniline
Uniqueness: 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with its carboxylic acid or alcohol analogs. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-2-4-14(5-3-13)18-9-1-6-15-7-10-17-11-8-15/h2-5,12H,1,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOGMXOCLIIIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524932 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71760-44-6 |
Source


|
| Record name | 4-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
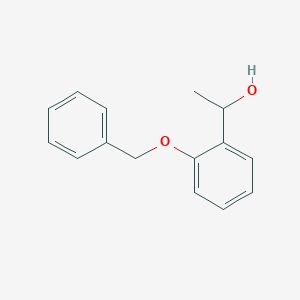
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
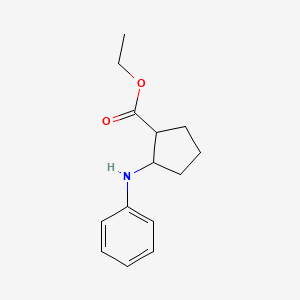


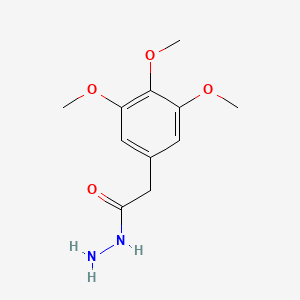
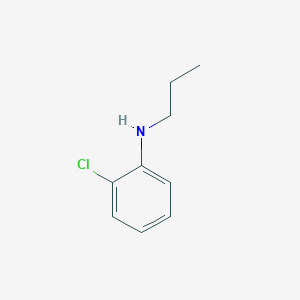
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
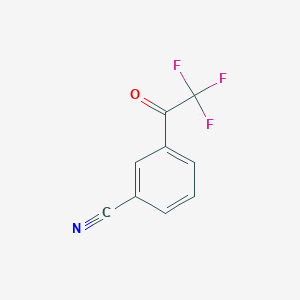
![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
